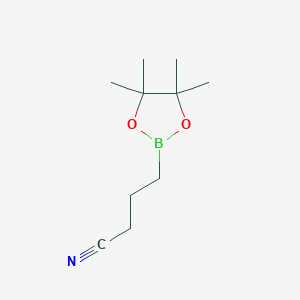
1-Eicosanol, 2-tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Eicosanol, 2-tetradecyl- is a long-chain alcohol that is commonly used in scientific research for its unique properties. This compound is a white crystalline solid that is soluble in water and alcohol. It has a molecular formula of C24H50O and a molecular weight of 354.66 g/mol.
Mecanismo De Acción
The mechanism of action of 1-Eicosanol, 2-tetradecyl- is not fully understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their structure and function. This compound has been shown to increase the fluidity of membranes and to disrupt their integrity. It has also been shown to induce membrane fusion and to promote the formation of lipid domains.
Efectos Bioquímicos Y Fisiológicos
1-Eicosanol, 2-tetradecyl- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the uptake of hydrophobic compounds. It has also been shown to increase the activity of certain enzymes, such as lipase and phospholipase. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Eicosanol, 2-tetradecyl- in lab experiments is its ability to solubilize hydrophobic compounds. This makes it a useful tool for the study of membrane proteins and other hydrophobic molecules. However, one limitation of this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 1-Eicosanol, 2-tetradecyl-. One area of research is the development of new lipid-based drug delivery systems. This compound has the potential to improve the solubility and bioavailability of hydrophobic drugs. Another area of research is the study of membrane structure and function. This compound can be used to investigate the role of lipids in membrane organization and dynamics. Finally, the anti-inflammatory and anti-tumor properties of 1-Eicosanol, 2-tetradecyl- warrant further investigation for potential therapeutic applications.
Métodos De Síntesis
1-Eicosanol, 2-tetradecyl- can be synthesized through the reduction of eicosanoic acid with lithium aluminum hydride. This reaction produces 1-eicosanol, which can then be reacted with tetradecyl bromide to produce 1-Eicosanol, 2-tetradecyl-. The reaction is carried out in anhydrous conditions using a reflux condenser.
Aplicaciones Científicas De Investigación
1-Eicosanol, 2-tetradecyl- is commonly used in scientific research as a surfactant and emulsifier. It is used to stabilize oil-in-water emulsions and to solubilize hydrophobic compounds. This compound is also used in the preparation of liposomes and other lipid-based drug delivery systems. In addition, it has been used in the study of membrane structure and function.
Propiedades
Número CAS |
119691-49-5 |
|---|---|
Nombre del producto |
1-Eicosanol, 2-tetradecyl- |
Fórmula molecular |
C34H70O |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
2-tetradecylicosan-1-ol |
InChI |
InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
Clave InChI |
HVTNWJPMARCVBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Otros números CAS |
119691-49-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



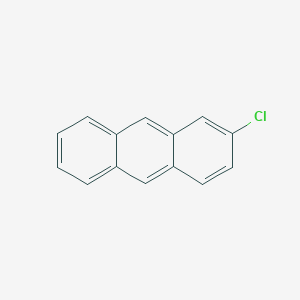
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
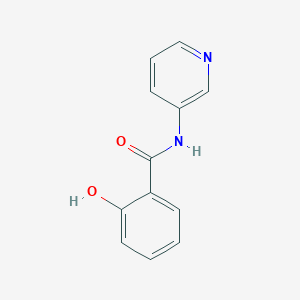
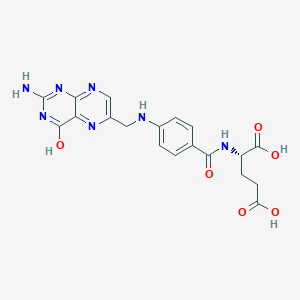
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
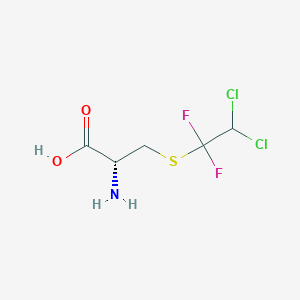
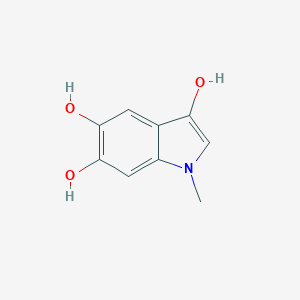
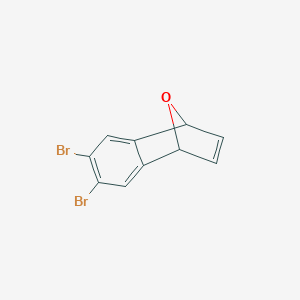
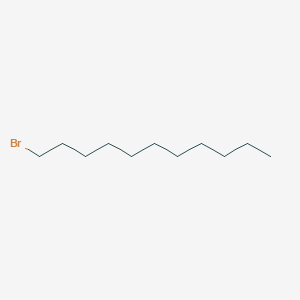
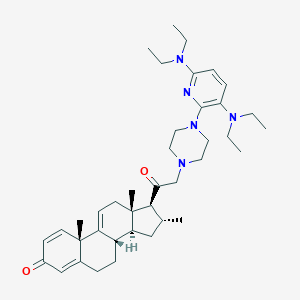
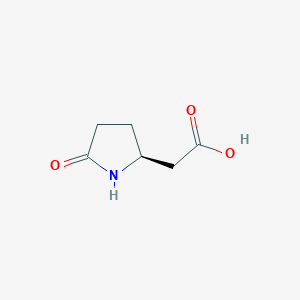
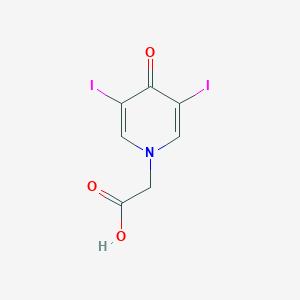
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
